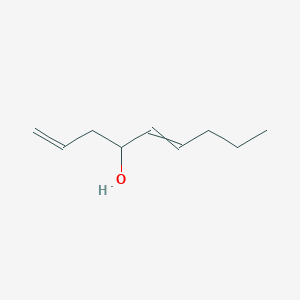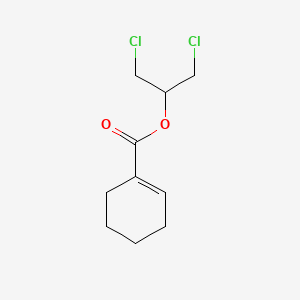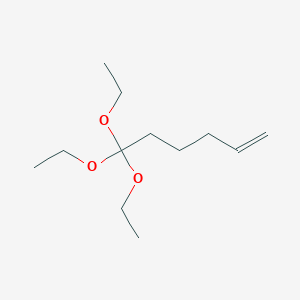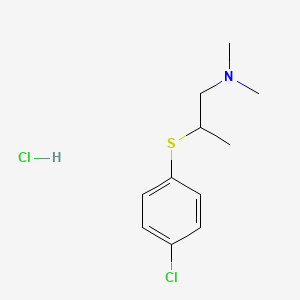![molecular formula C10H17NO3 B14505679 3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one CAS No. 64448-21-1](/img/structure/B14505679.png)
3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one is an organic compound that features a cyclohexenone core with an amino group substituted at the 3-position and a 2,2-dimethoxyethyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohex-2-en-1-one with 2,2-dimethoxyethylamine under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition of the amine to the enone, followed by cyclization and dehydration steps.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. For example, the use of metal catalysts such as palladium or nickel can facilitate the hydrogenation and amination steps, leading to higher efficiency and lower production costs.
化学反応の分析
Types of Reactions
3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to a saturated cyclohexanone derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
類似化合物との比較
Similar Compounds
Cyclohex-2-en-1-one: A simpler enone structure without the amino and dimethoxyethyl groups.
3-Amino-5,5-dimethyl-2-cyclohexen-1-one: A related compound with an amino group at the 3-position and dimethyl substitution at the 5-position.
2-Cyclohexen-1-one: Another enone with a similar core structure but lacking the amino and dimethoxyethyl groups.
Uniqueness
3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one is unique due to the presence of both the amino and 2,2-dimethoxyethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to simpler enone derivatives.
特性
CAS番号 |
64448-21-1 |
|---|---|
分子式 |
C10H17NO3 |
分子量 |
199.25 g/mol |
IUPAC名 |
3-(2,2-dimethoxyethylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C10H17NO3/c1-13-10(14-2)7-11-8-4-3-5-9(12)6-8/h6,10-11H,3-5,7H2,1-2H3 |
InChIキー |
HQTXUVOAXGZDGW-UHFFFAOYSA-N |
正規SMILES |
COC(CNC1=CC(=O)CCC1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-thieno[3,4-b]indol-3-amine](/img/structure/B14505615.png)
![Oxepino[2,3-b]quinoxaline, 9-methoxy-](/img/structure/B14505617.png)
![Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane](/img/structure/B14505623.png)
![4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile](/img/structure/B14505631.png)







![2-Amino-4-methylpyrimido[5,4-b][1,4]oxazepine-6,8(7H,9H)-dione](/img/structure/B14505681.png)
![4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B14505683.png)
